
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
説明
Ditert-butylphosphinite (also known as ditert-butylphosphinous acid, palladium dihydrochloride, or Pd(II)DBC) is an organophosphorus compound that is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. In addition to its use in organic synthesis, Pd(II)DBC has been investigated for its potential applications in biochemistry, medicine, and materials science.
科学的研究の応用
Ditert-butylphosphinite
Ditert-butylphosphinite is a type of phosphite antioxidant. It’s known for its inhibiting effect on cell growth . This compound is used in materials for the manufacturing of single-use (SU) equipment. The degradation products of ditert-butylphosphinite have been found to inhibit cell growth to varying extents .
Ditert-butylphosphinous Acid
Ditert-butylphosphinous acid is structurally related to ditert-butylphosphinite and is likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment . It’s also involved in the inhibition of cell growth .
Palladium
Palladium has a wide range of applications in various fields:
Catalysis: Palladium nanoparticles are used as catalysts in environmental treatment to abstract organic and heavy-metal pollutants . They are also used in complex chemical reactions such as hydrogenation, C–C bond formation, and oxidation .
Sensors: Palladium-based nanostructures are used in sensors for the detection of various analytes .
Energy Storage: Palladium nanoparticles are used in energy-related applications such as fuel cells, hydrogen storage, and lithium-ion batteries .
Biomedical Applications: Palladium nanoparticles have shown potential in biomedical applications. They have been found to be active against Staphylococcus aureus and Escherichia coli . They also displayed anticancer activity against human breast cancer MCF7 .
Dihydrochloride
Dihydrochloride compounds have various applications in the medical field:
Levocetirizine Dihydrochloride: Levocetirizine dihydrochloride is used in the treatment of allergic edema . It’s microencapsulated using nano spray-drying technology for preparing microparticles containing topical gel against edema .
Betahistine Dihydrochloride: Betahistine dihydrochloride is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease . It’s a weak histamine H1 receptor agonist and potent histamine H3 receptor antagonist .
N-(1-naphthyl)ethylenediamine Dihydrochloride: N-(1-naphthyl)ethylenediamine dihydrochloride is used to analyse arylamine type of drugs and as a sensor of many ions/molecules .
特性
IUPAC Name |
ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNABTRGRXAOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H76Cl2O4P4Pd2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
386706-31-6 | |
| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)
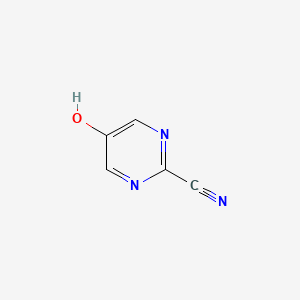
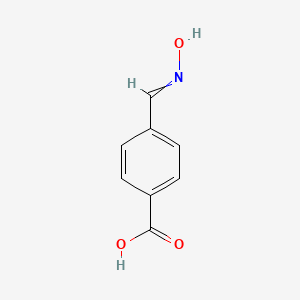
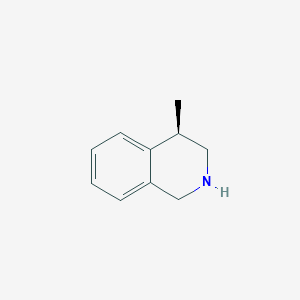
![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)
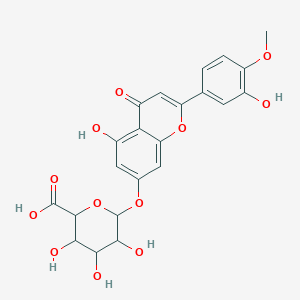
![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)

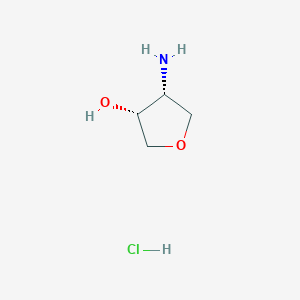

![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)

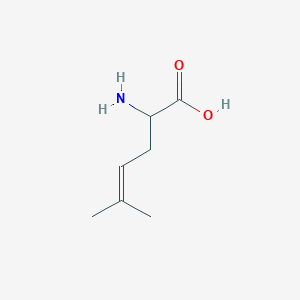
![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)